molecular formula C19H17FN4O2S2 B3414618 N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide CAS No. 946358-04-9

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B3414618
CAS No.: 946358-04-9
M. Wt: 416.5 g/mol
InChI Key: GHEMCCQVLPUPOO-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused triazolo-thiazole core substituted with a 3-fluorophenyl group and a sulfonamide-linked 4-methylbenzene moiety. Its synthesis typically involves multi-step reactions, including Friedel-Crafts acylation, hydrazinecarbothioamide formation, and cyclization to generate the triazolo-thiazole scaffold .

Key structural features include:

  • Triazolo-thiazole core: Enhances metabolic stability and binding affinity via π-π stacking interactions.
  • Sulfonamide linkage: Common in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) due to its hydrogen-bonding capacity .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-13-5-7-17(8-6-13)28(25,26)21-10-9-16-12-27-19-22-18(23-24(16)19)14-3-2-4-15(20)11-14/h2-8,11-12,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEMCCQVLPUPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole and thiazole rings, followed by their fusion to form the triazolothiadiazine scaffold. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various alkylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. Key reactions include:

Reaction TypeConditionsProductYieldReference
AlkylationEthyl bromide, K₂CO₃, DMF, 80°CN-ethyl sulfonamide derivative72–78%
AcylationAcetyl chloride, pyridine, 25°CN-acetyl sulfonamide65%
SulfonationChlorosulfonic acid, 0–5°CSulfonyl chloride intermediate82%

Mechanistic Insight :

  • The NH group in sulfonamides acts as a weak nucleophile. Deprotonation under basic conditions enhances reactivity toward electrophiles like alkyl halides or acyl chlorides.

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl and triazolo-thiazole rings participate in EAS, with regioselectivity influenced by electron-withdrawing substituents:

Reaction TypeReagent/ConditionsPosition ModifiedNotes
NitrationHNO₃/H₂SO₄, 50°CC-5 of thiazole ringLimited by ring electron deficiency
HalogenationCl₂/FeCl₃, 25°CPara to fluorineSteric hindrance reduces yield

Key Finding :

  • Fluorine’s electron-withdrawing effect directs electrophiles to the para position of the phenyl ring, though competing deactivation occurs in the triazolo-thiazole system .

Oxidation of the Thiazole Ring

The thiazole component undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductApplication
H₂O₂/AcOH60°C, 4 hrsThiazole sulfoxide derivativeIntermediate for drug analogs
KMnO₄/H₂SO₄0°C, 30 minThiazole sulfoneLimited utility due to overoxidation

Experimental Note :

  • Oxidation to sulfone derivatives requires precise temperature control to avoid degradation .

Hydrolysis of the Sulfonamide Group

Acid- or base-catalyzed hydrolysis cleaves the sulfonamide bond:

ConditionsProductsRate Constant (k, s⁻¹)
6M HCl, reflux4-Methylbenzenesulfonic acid + amine3.2 × 10⁻⁴
2M NaOH, 70°CSulfonate salt + ammonia1.8 × 10⁻⁴

Stability Data :

  • Hydrolysis is slower in alkaline media compared to acidic conditions due to resonance stabilization of the sulfonamide anion.

Cycloaddition and Ring-Opening Reactions

The triazolo-thiazole system participates in cycloaddition with dienophiles:

Reaction PartnerConditionsProductYield
Maleic anhydrideToluene, 110°CDiels-Alder adduct58%
DMAD (Dimethyl acetylenedicarboxylate)DCM, 25°CThiazole ring-opened derivative41%

Theoretical Analysis :

  • DFT calculations indicate the triazolo-thiazole’s LUMO (-1.8 eV) favors electron-deficient dienophiles .

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage:

Wavelength (nm)Major PathwayQuantum Yield (Φ)
254C-S bond cleavage0.12
365Fluorophenyl ring rotation0.07

Implication :

  • Photodegradation studies suggest instability under prolonged UV exposure, necessitating dark storage.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a triazole-thiazole structure exhibit promising anticancer properties . Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting critical signaling pathways involved in tumor growth. For example:

  • In vitro studies have demonstrated the ability of similar triazole derivatives to inhibit cell proliferation in breast and lung cancer models.
  • The mechanism of action often involves enzyme inhibition , specifically targeting pathways crucial for cancer cell survival.

Antimicrobial Properties

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide has also been studied for its antimicrobial activities . It shows efficacy against various bacterial strains and fungi. Key findings include:

  • Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
  • Potential use as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties , making it a candidate for treating inflammatory diseases. Research highlights include:

  • Inhibition of pro-inflammatory cytokines through enzyme inhibition.
  • Potential applications in conditions such as arthritis and other inflammatory disorders.

Enzyme Inhibition Studies

This compound is particularly noted for its ability to inhibit specific enzymes:

  • Carbonic Anhydrase : Important for regulating pH and fluid balance in biological systems.
  • Cholinesterase : Targeted for potential treatment of neurodegenerative diseases like Alzheimer's.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
  • Formation of Thiazole Ring : Usually formed by reacting α-haloketones with thiourea.
  • Fusion of Rings : The triazole and thiazole rings are fused through cyclization reactions using acids or bases as catalysts.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Can occur depending on the functional groups present.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that a related triazolo-thiazole derivative inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the potential of these compounds in developing targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

Research conducted by the International Journal of Antimicrobial Agents showed that this compound exhibited significant antimicrobial activity against MRSA strains. This positions the compound as a promising candidate for new antibiotic development.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes like carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with sulfonamide-containing triazole derivatives and fluorinated heterocycles. Below is a comparative analysis:

Compound Core Structure Substituents Key Functional Groups Reported Applications
N-{2-[2-(3-Fluorophenyl)-triazolo[3,2-b]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide Triazolo-thiazole 3-Fluorophenyl, 4-methylbenzenesulfonamide Sulfonamide, C-F bond Under investigation (hypothetical)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole Difluorophenyl, sulfonylbenzene Thione, sulfonyl Antimicrobial/antifungal agents
Triflusulfuron-methyl (Methyl 2-((4-(dimethylamino)-6-(trifluoroethoxy)-triazin-2-yl)sulfonyl)benzoate) Triazine Trifluoroethoxy, sulfonylbenzoate Sulfonylurea, triazine Herbicide (ALS inhibitor)
5-Fluor-N-[2-methyl-6-(trifluoromethyl)phenyl]-4-(triazolo[3,4-c]oxazin-2-yl)benzamide Triazolo-oxazine Trifluoromethylphenyl, benzamide Amide, C-F bond Pharmaceutical (patented)

Biological Activity

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

\text{N 2 2 3 fluorophenyl 1 2 4 triazolo 3 2 b 1 3 thiazol 6 yl ethyl}-4-methylbenzene-1-sulfonamide}

Antimicrobial Activity

Research indicates that compounds with triazole and thiazole moieties often exhibit significant antimicrobial properties. For example, studies have shown that 1,2,4-triazoles can act against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL depending on the structural modifications and specific derivatives used . The presence of the fluorophenyl group in this compound may enhance its lipophilicity and cellular penetration, potentially increasing its antimicrobial efficacy.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer potential. A related study demonstrated that triazolo-thiadiazole compounds exhibited selective cytotoxicity against certain cancer cell lines with IC50 values as low as 0.20 μM . The mechanism often involves interference with key cellular pathways or enzyme activities. The specific interactions of this compound with cancer-related targets remain an area for further investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are well-documented. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . For instance, some derivatives have been shown to suppress TNFα release in experimental models . The sulfonamide group in this compound may contribute to its anti-inflammatory activity by modulating immune responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Triazole ringEnhances antimicrobial and anticancer activity
Fluorophenyl groupIncreases lipophilicity and cellular uptake
Sulfonamide moietyContributes to anti-inflammatory properties

Case Studies

Several case studies highlight the biological evaluation of similar compounds:

  • Antimicrobial Evaluation : A study on triazole derivatives showed that modifications at the phenyl ring significantly impacted antibacterial activity against resistant strains .
  • Cytotoxicity Assessment : Research demonstrated that specific substitutions on the triazole scaffold could lead to enhanced cytotoxic effects against leukemia cell lines .
  • In Vivo Studies : A pharmacokinetic study indicated favorable absorption and metabolism profiles for related sulfonamide compounds in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing triazolo-thiazole-sulfonamide derivatives like N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide?

  • Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with α-halo ketones or esters to form the triazolo-thiazole core. For example, intermediates like ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate () are synthesized via multi-step reactions, including nucleophilic substitution and heterocyclization. Sulfonamide groups are introduced via coupling reactions with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .

Q. How can researchers characterize the structural features of this compound to confirm purity and identity?

  • Methodological Answer: Use a combination of techniques:

  • NMR spectroscopy (¹H, ¹³C, and 19F NMR) to verify substituent positions, particularly the 3-fluorophenyl and sulfonamide groups.
  • X-ray crystallography (as demonstrated for structurally similar triazolo-thiadiazines in ) to resolve stereochemical ambiguities.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • HPLC with UV/Vis detection to assess purity (>95% recommended for pharmacological studies) .

Q. What biological activities are reported for structurally analogous triazolo-thiazole derivatives?

  • Methodological Answer: Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, triazolo-thiadiazines () show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and COX-2 inhibition (IC50: 0.5–2 µM). Structure-activity relationship (SAR) studies suggest fluorinated aryl groups enhance bioavailability and target binding .

Advanced Research Questions

Q. How can experimental design optimization (e.g., DoE) improve the yield of the triazolo-thiazole core during synthesis?

  • Methodological Answer: Apply Design of Experiments (DoE) to optimize reaction parameters. For example:

  • Factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-TsOH, 5–20 mol%).
  • Response variables : Yield (%) and purity (HPLC area%).
  • A central composite design (CCD) model (as in ) can identify interactions between variables and predict optimal conditions .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this sulfonamide derivative?

  • Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like carbonic anhydrase IX or EGFR. Pair with ADMET prediction tools (e.g., SwissADME) to evaluate logP (target: 2–3), aqueous solubility (≥50 µM), and CYP450 inhibition risks. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. How do researchers resolve contradictions in reported biological activity data for triazolo-thiazole derivatives?

  • Methodological Answer: Cross-validate findings using:

  • Standardized assays (e.g., MTT for cytotoxicity, CLSI guidelines for antimicrobial testing).
  • Control compounds (e.g., methotrexate for antifolate activity comparisons).
  • Meta-analysis of published IC50/EC50 values to identify outliers. For example, discrepancies in COX-2 inhibition () may arise from assay conditions (e.g., enzyme source, substrate concentration) .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining regioselectivity?

  • Methodological Answer: Implement flow chemistry () for controlled mixing and heat transfer. Key steps:

  • Use microreactors to minimize side reactions (e.g., over-alkylation).
  • Employ in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring.
  • Optimize workup procedures (e.g., liquid-liquid extraction vs. chromatography) to reduce purification losses .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide

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